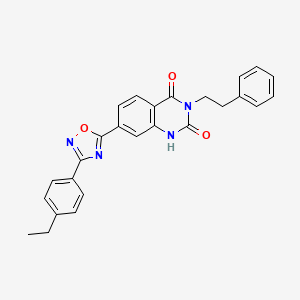

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4-dione core substituted with a phenethyl group at position 3 and a 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl moiety at position 5. The quinazoline-dione scaffold is associated with diverse biological activities, including antimicrobial and antiviral properties, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen bonding .

Properties

Molecular Formula |

C26H22N4O3 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3/c1-2-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(16-20)27-26(32)30(25(21)31)15-14-18-6-4-3-5-7-18/h3-13,16H,2,14-15H2,1H3,(H,27,32) |

InChI Key |

CHAQQORETBJRSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, new derivatives of 3H-quinazoline-4-ones are synthesized.

Reaction Conditions: The synthetic route involves thiation of 2-aminobenzoic acid with phenyl isothiocyanate, followed by coupling with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide (ABG) to yield the corresponding S-nucleoside.

Industrial Production: Industrial-scale production methods are not explicitly mentioned in the literature.

Chemical Reactions Analysis

Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline and oxadiazole possess significant antimicrobial properties. A study demonstrated that compounds similar to 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibited effective antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Screening

A recent investigation assessed the antibacterial efficacy of synthesized quinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.50 | Pseudomonas aeruginosa |

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

In vitro studies on similar compounds have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of electron-withdrawing groups in the structure has been linked to enhanced cytotoxicity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 7 | 5.0 | MCF-7 |

| 8 | 3.5 | A549 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the phenethyl and oxadiazole groups can significantly influence the biological activity of these compounds. For instance, the introduction of halogen substituents has been shown to enhance antimicrobial potency.

Key Findings:

- Electron-Withdrawing Groups : Increase antimicrobial activity.

- Hydrophobic Substituents : Enhance anticancer properties by improving cell membrane permeability.

Mechanism of Action

- The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways.

- Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

The closest structural analog is 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione (), which substitutes the 4-ethylphenyl group with a 3-chlorophenyl moiety. The chloro group, being electron-withdrawing, may enhance electrophilic interactions compared to the electron-donating ethyl group in the target compound. However, specific biological data for this analog are unavailable in the provided evidence .

Comparison with Thienopyrimidine-Dione Derivatives

The compound 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () replaces the quinazoline-dione core with a thienopyrimidine-dione system. This analog demonstrated antimicrobial activity against E. coli and S. The target compound’s quinazoline core may offer distinct steric or electronic interactions affecting efficacy .

Pyrimidine-Dione Derivatives with Antiviral Activity

Compounds 12a and 12b from feature pyrimidine-2,4-dione cores with isoxazolidine and phosphonate groups. This suggests that the quinazoline-dione system in the target compound might confer different antiviral or cytotoxic profiles, though direct comparisons require further data .

Data Table: Key Structural and Functional Attributes

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., ethyl) on the oxadiazole ring may enhance lipophilicity and bioavailability compared to electron-withdrawing groups (e.g., chloro) .

- Core Heterocycle Impact: Thienopyrimidine and pyrimidine-dione cores exhibit distinct activity profiles compared to quinazoline-dione, highlighting the importance of scaffold selection in drug design .

- Synthetic Strategies : The target compound’s synthesis likely involves oxadiazole ring formation via cyclization of amidoximes, similar to methods in and .

Biological Activity

The compound 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Chemical Formula : C19H20N4O2

- Molecular Weight : 336.39 g/mol

- IUPAC Name : this compound

This compound features a quinazoline core linked to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds structurally related to the target compound have shown promising results against various cancer cell lines. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) of around 1.73 μM was observed for related oxadiazole derivatives against indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer progression and immune evasion .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

These findings suggest that derivatives of the target compound may possess significant antimicrobial effects, making them candidates for further development.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like IDO1 and COX-2, which are involved in inflammatory responses and cancer metabolism .

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in tumorigenesis and inflammation. For example, docking scores for related compounds indicate strong affinities for IDO1 .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds similar to This compound :

-

Study on Anticancer Activity :

- A series of oxadiazole derivatives were synthesized and tested against breast cancer cell lines. The results demonstrated that modifications in the phenyl ring significantly enhanced cytotoxicity.

- Findings : The most potent derivative exhibited an IC50 value of 0.5 μM against MCF-7 cells.

-

Antimicrobial Efficacy Study :

- A group of quinazoline derivatives was tested against Gram-positive and Gram-negative bacteria.

- Results : The derivatives showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.